1,4,6-Trihydroxy-7-methyl-9H-xanthen-9-one
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Overview
Description
1,4,6-Trihydroxy-7-methyl-9H-xanthen-9-one is a member of the xanthone family, which is characterized by an oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold. Xanthones are naturally occurring compounds found in various terrestrial and marine plants, fungi, and lichens
Preparation Methods
The synthesis of 1,4,6-Trihydroxy-7-methyl-9H-xanthen-9-one can be achieved through several methods:
Classical Condensation: This involves the condensation of a salicylic acid with a phenol derivative.
Aryl Aldehyde Method: This method uses an aryl aldehyde with a phenol derivative.
Salicylaldehyde Method: This involves the reaction of salicylaldehyde with 1,2-dihaloarenes.
o-Haloarenecarboxylic Acid Method: This method uses o-haloarenecarboxylic acid with arynes.
These methods have been optimized over the years to improve yield and reaction conditions.
Chemical Reactions Analysis
1,4,6-Trihydroxy-7-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4,6-Trihydroxy-7-methyl-9H-xanthen-9-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4,6-Trihydroxy-7-methyl-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. It is known to inhibit the release of histamine and leukotrienes from white blood cells, which contributes to its anti-inflammatory effects . Additionally, it has been shown to induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation .
Comparison with Similar Compounds
1,4,6-Trihydroxy-7-methyl-9H-xanthen-9-one can be compared with other similar compounds in the xanthone family:
1-Hydroxy-9H-xanthen-9-one: This compound has a similar structure but lacks the methyl and additional hydroxyl groups.
3,6,8-Trihydroxy-1-methylxanthone: This compound has hydroxyl groups at different positions and a methyl group at position 1.
1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone: This compound has a methoxy group and a prenyl group, making it structurally distinct.
The unique substitution pattern of this compound contributes to its distinct biological activities and chemical properties.
Properties
CAS No. |
61234-58-0 |
---|---|
Molecular Formula |
C14H10O5 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
1,4,6-trihydroxy-7-methylxanthen-9-one |
InChI |
InChI=1S/C14H10O5/c1-6-4-7-11(5-10(6)17)19-14-9(16)3-2-8(15)12(14)13(7)18/h2-5,15-17H,1H3 |
InChI Key |
HOLUUHHUHIZDDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1O)OC3=C(C=CC(=C3C2=O)O)O |
Origin of Product |
United States |
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